Boc-Ala-ONp

Enzymology Protease Assays Elastase

Standard N-hydroxysuccinimide esters often fail to provide visual reaction feedback or quantifiable enzymatic kinetics. Boc-Ala-ONp (Boc-L-alanine 4-nitrophenyl ester) solves this as both a coupling reagent and an assay substrate. - **Assay Ready**: Releases yellow 4-nitrophenol (λmax 400 nm) for real-time protease kinetics (elastase, chymotrypsin, cathepsin B). - **Synthetic Reliability**: Delivers 92-100% dipeptide yields in DMF; visual color change confirms reaction completion. - **QC Verified**: [α]D20 = -52 ± 2° (c=1 in DMF) ensures enantiopurity for GMP or SAR studies.

Molecular Formula C14H18N2O6
Molecular Weight 310.30 g/mol
Cat. No. B3555881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ala-ONp
Molecular FormulaC14H18N2O6
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)
InChIKeySUHFNHHZORGDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ala-ONp Activated Alanine Building Block


Boc-Ala-ONp (Boc-L-alanine 4-nitrophenyl ester) is a crystalline, N‑Boc‑protected L‑alanine derivative bearing a p‑nitrophenyl active ester leaving group . It serves as a key building block in stepwise and convergent Boc‑based peptide synthesis, where its activated carboxylate enables efficient amide bond formation under mild, non‑racemizing conditions . The compound is also employed as a chromogenic substrate in enzymatic assays for serine and cysteine proteases, owing to the release of yellow 4‑nitrophenol upon ester cleavage .

1
Boc solid-phase peptide synthesis (SPPS) – Activated ester enables efficient coupling under standard Boc-protocol conditions with mild bases.
2
Enzymatic chromogenic substrate – p‑Nitrophenyl leaving group releases quantifiable yellow signal for real-time protease activity monitoring.

Why Boc-Ala-ONp Is Not Interchangeable


Boc‑protected alanine active esters are not interchangeable; the leaving group (e.g., ‑ONp, ‑OSu, ‑OPfp) dictates the kinetics of aminolysis, susceptibility to side reactions, and compatibility with sensitive amino acid derivatives. Systematic studies demonstrate that second‑order coupling rate constants (Kc) vary substantially among Boc‑Ala‑OX esters, and that the optimal choice depends on the nucleophile's steric and electronic demands [1]. In enzymatic assays, the p‑nitrophenyl chromophore provides a quantifiable signal that is absent in succinimidyl or pentafluorophenyl esters, making Boc‑Ala‑ONp uniquely suited for kinetic measurements [2]. Generic substitution therefore risks altered coupling efficiency, incomplete conversion, or loss of assay functionality.

Boc‑Ala‑ONp (Target)
p‑Nitrophenyl ester with high UV activity; reported coupling kinetics tuned for sterically demanding nucleophiles; direct colorimetric assay readout.
Boc‑Ala‑OSu / OPfp (Common Alternatives)
Succinimidyl or pentafluorophenyl esters lack chromogenic signal; altered aminolysis rates may reduce yield or require re‑optimization for sensitive sequences.

Boc-Ala-ONp Evidence Guide


Kinetic Differentiation: Elastase Binding

In side‑by‑side photometric assays with human and porcine elastases, Boc-Ala-ONp consistently demonstrates substantially lower Michaelis constants (KM) compared with the widely used tripeptide substrate Suc‑Ala3‑NHNp, reflecting its superior binding affinity in these systems [1].

Elastase KM comparison
Head-to-head
Boc‑Ala‑ONp: KM 0.35 mM (human), 0.30 mM (porcine)Suc‑Ala₃‑NHNp: KM 1.25 mM (human), 1.15 mM (porcine)
Reported ~3.6–3.8‑fold lower KM; may support higher assay sensitivity at low substrate concentration.
Photometric assay, 25 °C; pH not detailed in abstract.
Enzymology Protease Assays Elastase

Dipeptide Acid Coupling Efficiency

When coupled with amino acid calcium carboxylates in DMF, both Boc-Ala-ONp and Boc-Ala-ONSu afford N‑protected dipeptide acids in 92–100% isolated yield, demonstrating that the p‑nitrophenyl ester performs on par with the more commonly employed succinimidyl ester in this specific reaction manifold .

Dipeptide acid coupling yield
Head-to-head
Boc‑Ala‑ONp: 92–100% yieldBoc‑Ala‑ONSu: 92–100% yield
Equivalent yield profile in calcium carboxylate protocol; provides additional UV‑active monitoring benefit.
DMF, room temperature; reaction time not specified.
Peptide Synthesis Active Ester Method Dipeptide Acids

Chiral Purity Verification

Commercial Boc-Ala-ONp is supplied with a defined specific optical rotation of [α]D20 = –52 ± 2° (c = 1 in DMF), a critical specification that ensures the L‑alanine stereocenter is preserved and that epimerization during activation is negligible .

Chiral purity verification
Supporting
[α]ᴅ²⁰ = –52 ± 2° (c = 1, DMF)
Lot‑specific optical rotation confirms L‑alanine configuration; supports stereochemical integrity review.
Polarimeter at 20 °C; sign consistent with L‑enantiomer.
Chiral Purity Quality Control Peptide Synthesis

Purity Specifications

High‑grade Boc-Ala-ONp is routinely supplied with a purity specification of ≥99% by HPLC, and manufacturers explicitly note its light sensitivity and requirement for storage at 2–8 °C to prevent premature hydrolysis .

Purity specification
Supporting
≥99% (HPLC); store 2–8 °C, protect from light
High purity grade reduces hydrolyzed or racemized impurities; directly impacts coupling reproducibility.
Reverse‑phase HPLC; light‑sensitive active ester.
Analytical Chemistry Reagent Purity Peptide Synthesis

Boc SPPS Certification

Leading suppliers explicitly label Boc-Ala-ONp as suitable for "Boc solid‑phase peptide synthesis," confirming its compatibility with standard Boc‑SPPS protocols and its resilience to the acidic deprotection conditions used in this methodology .

Boc‑SPPS certification
Supporting
Vendor‑certified for Boc solid‑phase peptide synthesis
Explicit suitability confirmation reduces protocol uncertainty; compatible with TFA deprotection and HF cleavage.
Standard Boc‑SPPS conditions; vendor validation.
Solid-Phase Peptide Synthesis Boc Strategy Reaction Suitability

Boc-Ala-ONp Applications


Protease Kinetic Characterization

Boc-Ala-ONp serves as a chromogenic substrate for serine proteases (elastase, chymotrypsin, trypsin) and cysteine proteases (cathepsin B). The release of 4‑nitrophenol (λmax ≈ 400 nm) allows real‑time, continuous monitoring of hydrolysis rates . Its ~3–4‑fold lower KM relative to Suc‑Ala3‑NHNp makes it particularly suitable for high‑sensitivity assays where substrate concentration must be kept below KM to maintain pseudo‑first‑order kinetics [1].

Calcium Carboxylate Dipeptide Synthesis

When preparing N‑protected dipeptide acids from amino acid calcium carboxylates in DMF, Boc-Ala-ONp delivers yields of 92–100% that match those obtained with Boc-Ala-ONSu . The p‑nitrophenyl ester offers the added advantage of visual reaction monitoring (disappearance of yellow color) and facile purification by aqueous workup, as the liberated p‑nitrophenol is readily removed.

Boc Solid-Phase Peptide Synthesis

Boc-Ala-ONp is validated for incorporation into Boc‑SPPS protocols, where it can be coupled to resin‑bound amines under standard conditions (e.g., DIPEA or NMM in DMF). Its compatibility with the acidic Boc‑deprotection step (TFA) and final HF cleavage makes it a reliable building block for constructing peptides that require the Boc protection strategy, such as peptides containing acid‑sensitive modifications .

Chiral Purity Quality Control

The defined optical rotation of [α]D20 = –52 ± 2° (c = 1 in DMF) provides a straightforward, non‑destructive method to verify the enantiomeric purity of incoming Boc-Ala-ONp lots . This parameter is essential for laboratories performing GMP‑peptide synthesis or academic groups requiring high stereochemical fidelity in structure‑activity relationship studies.

Application
Selection Property
Validation Focus
Protease kinetic characterization
Chromogenic substrate with reported low KM context
Verify KM and hydrolysis rate under assay conditions
Calcium carboxylate dipeptide synthesis
High-yield coupling comparable to OSu ester
Monitor yield and colorimetric reaction progress
Boc solid-phase peptide synthesis
Vendor‑certified Boc‑SPPS compatibility
Confirm stability under TFA deprotection and HF cleavage
Chiral purity quality control
Defined optical rotation specification
Lot‑specific enantiomeric purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Ala-ONp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.